molecular formula C19H28BrClN2O4 B5246907 Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride

Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride

Cat. No.: B5246907
M. Wt: 463.8 g/mol
InChI Key: NOZWFRYLECEQOM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes that are optimized for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amino derivative.

Scientific Research Applications

Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its bromine atom, hydroxy group, and amino group make it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O4.ClH/c1-6-26-19(24)18-12(4)22(10-13(23)9-21-11(2)3)16-8-15(20)17(25-5)7-14(16)18;/h7-8,11,13,21,23H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZWFRYLECEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CC(CNC(C)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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